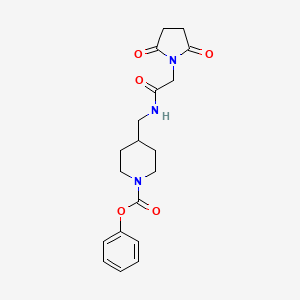

Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c23-16(13-22-17(24)6-7-18(22)25)20-12-14-8-10-21(11-9-14)19(26)27-15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTLVTDVWXUTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate typically involves a multi-step process:

Formation of the 2,5-dioxopyrrolidin-1-yl intermediate: This step involves the reaction of succinic anhydride with ammonia or an amine to form the 2,5-dioxopyrrolidin-1-yl ring.

Acylation: The intermediate is then acylated with chloroacetyl chloride to introduce the acetamido group.

Coupling with piperidine: The acetamido intermediate is reacted with piperidine-1-carboxylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moiety can be reduced to hydroxyl groups.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. For example, it may inhibit calcium channels, thereby affecting neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Functional Comparisons

The table below contrasts the target compound with ADC1730 and ADC1740, two ADC-related building blocks from :

Key Differences:

Structural Complexity: The target compound lacks peptide linkers (e.g., Val-Ala) and self-immolative para-aminobenzyloxycarbonyl (PAB) groups present in ADC1730/1740. These features in ADC1730/1740 enable protease-triggered drug release, critical for ADC efficacy . The phenyl ester in the target compound replaces the nitrophenyl carbonate (PNP) in ADC1740, which is typically used for traceless drug release.

Functional Groups :

- All three compounds share the dioxopyrrolidinyl group, which facilitates thiol-maleimide conjugation. However, ADC1730/1740 incorporate additional functional groups (e.g., PAB, PNP) for controlled payload release.

- The piperidine ring in the target compound may enhance solubility or blood-brain barrier penetration compared to the aliphatic linkers in ADC1730/1740.

Mechanistic and Application Comparisons

- ADC1730/1740 : These compounds are validated ADC components, linking cytotoxic drugs to antibodies via maleimide-thiol chemistry. The Val-Ala-PAB linker enables cathepsin B-mediated cleavage in lysosomes, releasing the active drug .

- Target Compound: The absence of a self-immolative linker implies a different mechanism, possibly serving as a stable conjugation handle or targeting moiety.

Biological Activity

Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate, also referred to as compound 1, is a synthetic organic molecule notable for its potential biological activities. This compound belongs to a class of piperidine derivatives and has garnered interest in medicinal chemistry due to its structural features which may confer various pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 373.4 g/mol. The structure includes a piperidine ring, an acetamido group, and a dioxopyrrolidinone moiety which is believed to play a crucial role in its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₅ |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 1234986-35-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes involved in neurological and metabolic processes. Preliminary studies suggest that it may act as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGluR4), which has implications for neuroprotective effects in models of Parkinson’s disease .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit:

- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

- Anti-Parkinsonian Activity : In preclinical models, it demonstrated efficacy in reducing symptoms associated with Parkinson's disease through modulation of glutamate signaling pathways .

Case Studies

Several studies have investigated the efficacy of related compounds in various biological contexts:

- Neuroprotection : A study found that derivatives similar to this compound inhibited neuroinflammation and oxidative stress markers in SH-SY5Y cells, indicating potential use in treating Alzheimer’s disease .

- Behavioral Studies : In rodent models, compounds with similar structures improved motor function and reduced catalepsy induced by haloperidol, suggesting their role as therapeutic agents for movement disorders .

In Vitro Studies

In vitro assays have been conducted to assess the compound's activity against various targets:

| Target | IC50 (µM) | Effect |

|---|---|---|

| mGluR4 | 0.5 | Positive allosteric modulation |

| Acetylcholinesterase (AChE) | 3.0 | Moderate inhibition |

| Neurotoxicity (Aβ-induced) | >50 | No significant toxicity observed |

These findings highlight the compound's potential as a lead candidate for further development in neuropharmacology.

In Vivo Studies

In vivo studies have demonstrated the ability of this compound to penetrate the blood-brain barrier effectively, which is crucial for central nervous system (CNS) drug development. The brain-to-plasma ratio observed was approximately 1:1, indicating favorable pharmacokinetic properties .

Q & A

Q. What are the recommended synthetic routes for preparing Phenyl 4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

- Stepwise Synthesis : Begin with functionalization of the piperidine scaffold. For example, introduce the acetamido-methyl group via nucleophilic substitution or reductive amination, as demonstrated in analogous piperidine derivatives (e.g., coupling 2-(2,5-dioxopyrrolidin-1-yl)acetic acid to 4-aminomethylpiperidine) .

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the dioxopyrrolidine moiety to the piperidine intermediate. Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–100°C) to enhance coupling efficiency .

- Final Esterification : React the carboxylate intermediate with phenol derivatives under Mitsunobu or Steglich conditions. Monitor pH and reaction time to avoid hydrolysis of the dioxopyrrolidine ring .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Confirm the presence of the dioxopyrrolidine ring via characteristic proton signals (δ 2.6–3.1 ppm for the pyrrolidine protons) and the piperidine scaffold (δ 1.4–2.2 ppm for axial/equatorial protons) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~405.2 for C₂₁H₂₃N₃O₅⁺).

- HPLC Purity Analysis : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v), as validated for structurally related piperidine derivatives .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., soluble epoxide hydrolase) using software like AutoDock Vina. Focus on the dioxopyrrolidine ring’s electrophilic carbonyl groups as potential active sites .

- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorometric assays. Use a buffer system (e.g., 50 mM Tris-HCl, pH 7.4) and vary substrate concentrations to determine competitive vs. non-competitive inhibition .

- Mutagenesis Studies : Identify critical residues in the enzyme’s active site by comparing inhibition efficacy against wild-type and mutant enzymes .

Q. How can researchers resolve contradictions in solubility data across different experimental setups?

Methodological Answer:

- Controlled Solubility Testing : Use standardized buffers (e.g., ammonium acetate pH 6.5 or phosphate-buffered saline) and report temperature, ionic strength, and agitation methods.

- DMSO Stock Solutions : Prepare stock solutions in DMSO (10 mM) and dilute into aqueous buffers while monitoring precipitation via dynamic light scattering (DLS) .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, cosolvents) that disproportionately affect solubility .

Q. What advanced techniques optimize the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation products via LC-MS. Identify labile sites (e.g., ester or amide bonds) .

- Prodrug Design : Mask the carboxylate group with enzymatically cleavable protecting groups (e.g., tert-butyl esters) to enhance stability in acidic environments .

- Lyophilization : Stabilize aqueous formulations by lyophilizing with cryoprotectants (e.g., trehalose) and reconstitute in degassed solvents .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound in a laboratory setting?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per IATA regulations .

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the dioxopyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.